molecular formula C6H8N2O4S2 B12094269 N,N-dimethyl-2-nitrothiophene-3-sulfonamide CAS No. 1421602-14-3

N,N-dimethyl-2-nitrothiophene-3-sulfonamide

Cat. No.: B12094269
CAS No.: 1421602-14-3
M. Wt: 236.3 g/mol
InChI Key: PVUOJOXKIWNLFO-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-nitrothiophene-3-sulfonamide is a chemical compound with the molecular formula C6H8N2O4S2 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a thiophene ring substituted with nitro, sulfonamide, and dimethyl groups. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N,N-dimethyl-2-nitrothiophene-3-sulfonamide, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur-containing reagents with carbonyl compounds under specific conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-nitrothiophene-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines and thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitrothiophene-3-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-nitrothiophene-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

1421602-14-3

Molecular Formula

C6H8N2O4S2

Molecular Weight

236.3 g/mol

IUPAC Name

N,N-dimethyl-2-nitrothiophene-3-sulfonamide

InChI

InChI=1S/C6H8N2O4S2/c1-7(2)14(11,12)5-3-4-13-6(5)8(9)10/h3-4H,1-2H3

InChI Key

PVUOJOXKIWNLFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

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